molecular formula C5H10N2O2 B3254616 (R)-Hexahydropyridazine-3-carboxylic acid CAS No. 24182-11-4

(R)-Hexahydropyridazine-3-carboxylic acid

Cat. No.: B3254616
CAS No.: 24182-11-4
M. Wt: 130.15 g/mol
InChI Key: BZIBRGSBQKLEDC-SCSAIBSYSA-N
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Description

®-Hexahydropyridazine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a six-membered ring containing two nitrogen atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Hexahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reduction of a suitable dinitrile compound, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and acidic or basic hydrolysis conditions.

Industrial Production Methods: In an industrial setting, the production of ®-Hexahydropyridazine-3-carboxylic acid may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Types of Reactions:

    Oxidation: ®-Hexahydropyridazine-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride (NaBH4) or hydrogenation catalysts.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the carboxylic acid group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogenation catalysts

    Substitution: Halogenating agents, nucleophiles

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted heterocycles.

Scientific Research Applications

®-Hexahydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of ®-Hexahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

    Hexahydropyridazine-3-carboxylic acid: Lacks the ®-configuration, leading to different stereochemical properties.

    Pyridazine-3-carboxylic acid: Contains a similar ring structure but lacks the hexahydro modification.

    Piperazine-3-carboxylic acid: Features a similar six-membered ring with nitrogen atoms but differs in the position of the carboxylic acid group.

Uniqueness: ®-Hexahydropyridazine-3-carboxylic acid is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the ®-configuration can lead to different interactions with molecular targets compared to its non-chiral or differently configured counterparts.

Properties

IUPAC Name

(3R)-diazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIBRGSBQKLEDC-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NNC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Hexahydropyridazine-3-carboxylic acid
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(R)-Hexahydropyridazine-3-carboxylic acid
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(R)-Hexahydropyridazine-3-carboxylic acid
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(R)-Hexahydropyridazine-3-carboxylic acid
Reactant of Route 5
(R)-Hexahydropyridazine-3-carboxylic acid
Reactant of Route 6
(R)-Hexahydropyridazine-3-carboxylic acid

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